molecular formula C11H17N B12965681 (R)-1-(4-Ethylphenyl)propan-1-amine

(R)-1-(4-Ethylphenyl)propan-1-amine

Cat. No.: B12965681
M. Wt: 163.26 g/mol
InChI Key: WMSACDMMOFHQIS-LLVKDONJSA-N
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Description

®-1-(4-Ethylphenyl)propan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a propan-1-amine backbone, with a 4-ethylphenyl substituent at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.

    Formation of Nitroalkene: The first step involves the condensation of 4-ethylbenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitroalkene.

    Reduction: The nitroalkene is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of ®-1-(4-Ethylphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethylphenyl)propan-1-amine undergoes

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(4-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

WMSACDMMOFHQIS-LLVKDONJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](CC)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N

Origin of Product

United States

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